(5Z)-3-ethyl-5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-3-ETHYL-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE: is a complex organic compound characterized by its unique structure, which includes a thiazolidinone ring, a furan ring, and a sulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (5Z)-3-ETHYL-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiazolidinone precursors, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include sulfur-containing compounds, ethylating agents, and various catalysts to facilitate the formation of the thiazolidinone ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability. The process may also include purification steps like recrystallization and chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the thiazolidinone ring, potentially converting it into a more saturated form.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and alkylating agents are employed under controlled conditions to achieve specific substitutions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated thiazolidinone derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Biology: In biological research, the compound’s unique structure allows it to interact with specific biomolecules, making it a valuable tool in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Potential medicinal applications include its use as a lead compound in drug discovery, particularly for developing new therapeutics targeting specific diseases.
Industry: In the industrial sector, the compound’s properties make it suitable for use in the development of advanced materials, such as polymers and coatings with enhanced performance characteristics.
Mechanism of Action
The mechanism by which (5Z)-3-ETHYL-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s structure allows it to fit into binding sites, altering the conformation and function of the target molecules. Pathways involved may include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
Dichloroanilines: These compounds share some structural similarities, particularly in the presence of aromatic rings and halogen substituents.
Methylaervine: Another compound with a multi-target mechanism of action, used in antifungal research.
Uniqueness: What sets (5Z)-3-ETHYL-5-({5-[(4-METHYLPHENYL)SULFANYL]FURAN-2-YL}METHYLIDENE)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-4-ONE apart is its combination of a thiazolidinone ring with a furan ring and a sulfanyl group, providing a unique set of chemical properties and reactivity patterns. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15NO2S3 |
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Molecular Weight |
361.5 g/mol |
IUPAC Name |
(5Z)-3-ethyl-5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H15NO2S3/c1-3-18-16(19)14(23-17(18)21)10-12-6-9-15(20-12)22-13-7-4-11(2)5-8-13/h4-10H,3H2,1-2H3/b14-10- |
InChI Key |
NCIURJKRCNTPKX-UVTDQMKNSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C/C2=CC=C(O2)SC3=CC=C(C=C3)C)/SC1=S |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)SC3=CC=C(C=C3)C)SC1=S |
Origin of Product |
United States |
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